molecular formula C12H14N2O3 B6792577 (3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

(3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone

Cat. No.: B6792577
M. Wt: 234.25 g/mol
InChI Key: NDQDHIHLOHZGNC-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[311]heptan-6-yl)methanone is a complex organic compound that features a unique combination of cyclopropyl, oxazole, and azabicycloheptane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazole ring, the introduction of the cyclopropyl group, and the construction of the azabicycloheptane moiety. Common reagents used in these steps include cyclopropyl bromide, oxazole derivatives, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[31

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (3-Cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone: shares structural similarities with other oxazole and azabicycloheptane derivatives.

    Cyclopropyl derivatives: Known for their stability and unique reactivity.

    Oxazole derivatives: Widely studied for their bioactive properties.

    Azabicycloheptane derivatives: Investigated for their potential in medicinal chemistry.

Uniqueness

The uniqueness of this compound lies in its combination of these three distinct structural motifs, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

(3-cyclopropyl-1,2-oxazol-4-yl)-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-12(14-8-3-9(14)5-16-4-8)10-6-17-13-11(10)7-1-2-7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQDHIHLOHZGNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC=C2C(=O)N3C4CC3COC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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